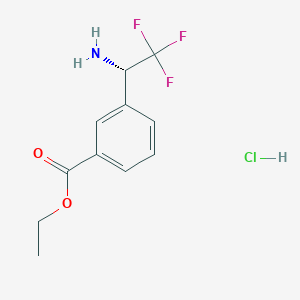
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and an amino group attached to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl benzoate and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between ethyl benzoate and trifluoroacetaldehyde in the presence of a suitable catalyst leads to the formation of an intermediate compound.
Amination: The intermediate compound undergoes amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates hydrogen bonding. These interactions lead to the modulation of biochemical pathways, resulting in the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
- Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
Uniqueness
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the benzene ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications.
Properties
Molecular Formula |
C11H13ClF3NO2 |
|---|---|
Molecular Weight |
283.67 g/mol |
IUPAC Name |
ethyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
CFCPAKQRJRSHKR-FVGYRXGTSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


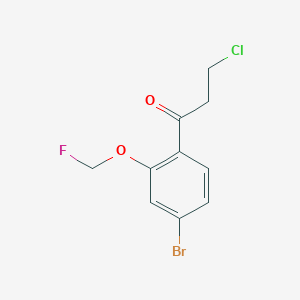
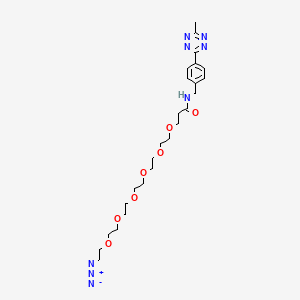

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)


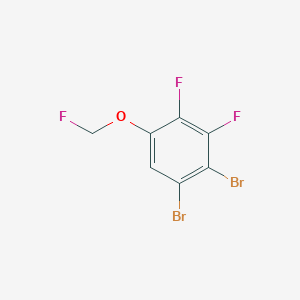


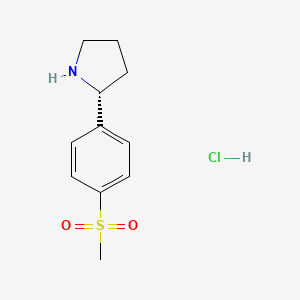



![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
